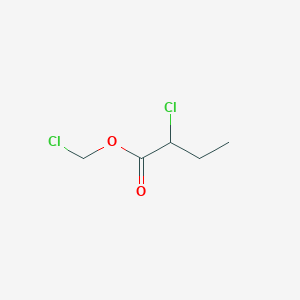
3-(Carbamoylamino)-N-(6-methylpyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Carbamoylamino)-N-(6-methylpyridin-2-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzamide core linked to a pyridine ring, which is further substituted with a carbamoylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carbamoylamino)-N-(6-methylpyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Substitution with Carbamoylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Carbamoylamino)-N-(6-methylpyridin-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Carbamoyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Wissenschaftliche Forschungsanwendungen
3-(Carbamoylamino)-N-(6-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 3-(Carbamoylamino)-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using techniques like molecular docking and biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Carbamoylamino)-N-(pyridin-2-yl)benzamide: Lacks the methyl group on the pyridine ring.
3-(Carbamoylamino)-N-(6-chloropyridin-2-yl)benzamide: Contains a chlorine substituent instead of a methyl group.
Uniqueness
3-(Carbamoylamino)-N-(6-methylpyridin-2-yl)benzamide is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall effectiveness in various applications.
Eigenschaften
CAS-Nummer |
87056-39-1 |
|---|---|
Molekularformel |
C14H14N4O2 |
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
3-(carbamoylamino)-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H14N4O2/c1-9-4-2-7-12(16-9)18-13(19)10-5-3-6-11(8-10)17-14(15)20/h2-8H,1H3,(H3,15,17,20)(H,16,18,19) |
InChI-Schlüssel |
YYNCTOZQHYIJJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


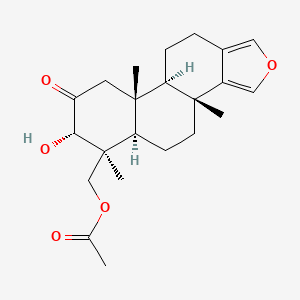
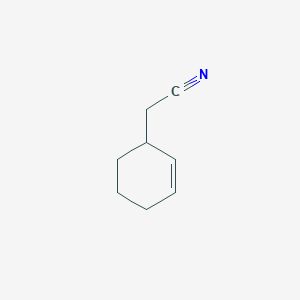
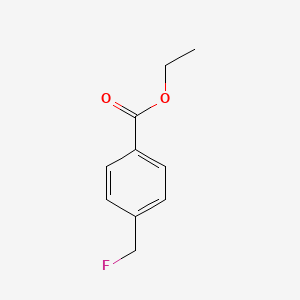
![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)
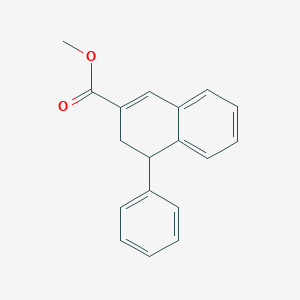

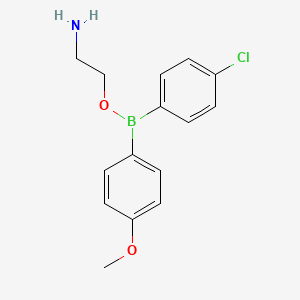


![1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene)](/img/structure/B14412455.png)
![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)

